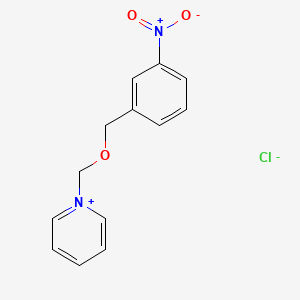
4-Methoxy-4-phenylbutanenitrile
Übersicht
Beschreibung
4-Methoxy-4-phenylbutanenitrile is a chemical compound with the molecular formula C11H13NO . It is used in various chemical reactions and has been sold online .
Molecular Structure Analysis
The molecular weight of 4-Methoxy-4-phenylbutanenitrile is 175.23 g/mol . The molecular formula is C11H13NO . More detailed structural analysis is not available in the current resources.Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-4-phenylbutanenitrile are not detailed in the available resources, it is known to be used in various chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-4-phenylbutanenitrile is 175.23 g/mol and the molecular formula is C11H13NO . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Aryl-2-methylbutan-2-ols, including methoxy derivatives, are used in synthesizing benzazepines, a type of heterocyclic compound. This synthesis is achieved through reactions like the Graf–Ritter reaction, forming intermediates that are cyclized into various benzazepines (Glushkov et al., 2021).
Oxygen Transfer Reactions
Methoxy substituted benzyl phenyl sulfides, which are related to methoxy-substituted phenylbutanenitriles, are studied to understand the mechanisms of oxygen transfer reactions in various oxidants. This research helps distinguish between oxidants reacting through single electron transfer versus direct oxygen atom transfer (Lai et al., 2002).
Natural Product Synthesis
The compound is involved in the total synthesis of specific amino acids like Adda, found in cyanobacterial hepatotoxins. This synthesis process helps in understanding and recreating biologically significant molecules (Namikoshi et al., 1989).
Asymmetric Synthesis
Asymmetric synthesis of compounds like 3-amino-2-hydroxy-4-phenylbutanoate, a key component in natural products and HIV protease inhibitors, is achieved using similar methoxy phenyl derivatives. This is crucial for producing specific molecular orientations in pharmaceuticals (Ha et al., 1999).
Formation of Nickel(II) Complexes
Methoxy-phenyl derivatives are used to create nickel(II) complexes with potential applications in materials science and antibacterial properties. These compounds are characterized by various spectroscopic methods and crystallography (Saadat et al., 2014).
Anti-histaminic Activity
Derivatives of methoxy-phenyl compounds are synthesized and studied for their anti-histaminic properties. This research is significant for developing new therapeutic agents for allergies and related conditions (Casy & Parulkar, 1969).
Triphase Catalysis
The compound plays a role in the formation and hydrolysis of esters via triphase catalysis, a method important in green chemistry for its efficiency and reduced environmental impact (Wu & Tang, 1999).
Polymer Curing Kinetics
Methoxy-phenyl derivatives are synthesized to study the effects of electronic substituents on the curing kinetics of aryl−ethynyl end-capped oligomers, relevant in materials science and polymer chemistry (Wright et al., 2002).
Enzyme Studies in Fruit Aromas
Enzymes that catalyze the reduction of phenylbutenones to impart characteristic aromas to fruits like raspberries are studied. Understanding these enzymes is crucial for biotechnological applications in flavor and fragrance industries (Koeduka et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are performed on methoxy-phenyl derivatives to predict biological effects and understand molecular interactions, essential in drug design and discovery (Viji et al., 2020).
Eigenschaften
IUPAC Name |
4-methoxy-4-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOTRJRBXRKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307848 | |
| Record name | γ-Methoxybenzenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-phenylbutanenitrile | |
CAS RN |
71172-63-9 | |
| Record name | γ-Methoxybenzenebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Methoxybenzenebutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71172-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | γ-Methoxybenzenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-methoxybenzenebutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-](/img/structure/B1593756.png)






